molecular formula C11H6Cl3N3O B12921037 2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide CAS No. 87847-93-6

2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide

Cat. No.: B12921037
CAS No.: 87847-93-6
M. Wt: 302.5 g/mol
InChI Key: JGNBQPJSHDZPOC-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C11H6Cl3N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,4,6-trichloropyrimidine with aniline (phenylamine) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidine derivatives, while oxidation can produce hydroxylated or oxidized forms of the compound.

Scientific Research Applications

2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide.

    2,4-Dichloro-5-methylpyrimidine: A related compound with similar chemical properties but different biological activities.

    2,4,6-Trichloro-5-methylpyrimidine: Another similar compound used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the phenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

87847-93-6

Molecular Formula

C11H6Cl3N3O

Molecular Weight

302.5 g/mol

IUPAC Name

2,4,6-trichloro-N-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C11H6Cl3N3O/c12-8-7(9(13)17-11(14)16-8)10(18)15-6-4-2-1-3-5-6/h1-5H,(H,15,18)

InChI Key

JGNBQPJSHDZPOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

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